BAR502

NASH Liver Fibrosis Histopathology

BAR502 is a dual FXR/GPBAR1 agonist for advanced metabolic liver disease research, uniquely reversing hepatic fibrosis (superior to OCA) and promoting WAT browning/insulin sensitivity without inducing pruritus. Ideal for NASH/cholestasis models.

Molecular Formula C25H44O3
Molecular Weight 392.6 g/mol
Cat. No. B605914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAR502
SynonymsBAR-502;  BAR 502;  BAR502.
Molecular FormulaC25H44O3
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESCCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCO)C)C)O
InChIInChI=1S/C25H44O3/c1-5-17-21-14-16(27)8-11-25(21,4)20-9-12-24(3)18(15(2)10-13-26)6-7-19(24)22(20)23(17)28/h15-23,26-28H,5-14H2,1-4H3/t15-,16-,17-,18-,19+,20+,21+,22+,23-,24-,25-/m1/s1
InChIKeyHYCMOIGNYNCMRH-APIYUPOTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BAR502: A Dual FXR/GPBAR1 Bile Acid Analogue for Advanced NASH and Cholestasis Research


BAR502 (6α-ethyl-3α,7α-dihydroxy-24-nor-5β-cholan-23-ol, CAS 1612191-86-2) is a non-bile acid, semi-synthetic steroidal analogue that functions as a potent dual agonist of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5). In cell-free assays, BAR502 demonstrates EC50 values of 2.0 μM for FXR and 0.4 μM for GPBAR1 [1]. Structurally, it is a truncated side-chain alcohol with a nor-bile acid scaffold, distinguishing it from endogenous bile acids and first-generation synthetic agonists. BAR502 has been advanced to clinical development, with a Phase I trial in healthy subjects underway [2].

BAR502 vs. FXR-Only Agonists: Why Dual GPBAR1 Engagement is Non-Negotiable for Liver Histopathology Reversal


In the competitive landscape of bile acid receptor modulators, BAR502 occupies a unique mechanistic niche as a dual FXR/GPBAR1 agonist. This is in stark contrast to clinically advanced, FXR-selective agonists like obeticholic acid (OCA), which have demonstrated dose-limiting pruritus and incomplete histopathological resolution in NASH trials [1]. The dual agonism of BAR502 is not an incremental improvement; it is a fundamental differentiator. Its GPBAR1 activity confers additional metabolic and anti-inflammatory benefits, including promoting the browning of white adipose tissue and enhancing insulin sensitivity, which are not achieved with FXR-selective agonism alone [2]. The functional interplay between FXR and GPBAR1 is critical for achieving a comprehensive therapeutic effect in complex metabolic liver diseases, a synergy that cannot be replicated by combining or substituting with a selective FXR agonist [3].

Quantitative Differentiators of BAR502 Against Key Comparators in NASH and Cholestasis Models


Superior Anti-Fibrotic Efficacy vs. Selective FXR Agonist Obeticholic Acid (OCA)

In a head-to-head comparative study in a rodent model of NASH, BAR502 demonstrated a clear advantage over the FXR-selective agonist obeticholic acid (OCA). While both compounds and the combination with UDCA improved liver histopathology, only BAR502 monotherapy and the BAR502/UDCA combination were able to significantly reverse the liver fibrosis score [1].

NASH Liver Fibrosis Histopathology

Potent GPBAR1 Agonism and a Distinct FXR/GPBAR1 Potency Ratio vs. INT-767

BAR502 exhibits a distinct dual-receptor potency profile compared to another well-known dual agonist, INT-767. While both are dual FXR/GPBAR1 agonists, their potency ratios are inverted. BAR502 is approximately 5-fold more potent at GPBAR1 (EC50 = 0.4 μM) than at FXR (EC50 = 2.0 μM) [1]. In contrast, INT-767 is approximately 21-fold more potent at FXR (EC50 = 30 nM) than at TGR5 (EC50 = 630 nM) [2]. This difference in bias may translate to distinct downstream signaling and physiological effects.

FXR GPBAR1 Dual Agonism Potency Ratio

Pruritus-Free Efficacy in Cholestasis: A Key Differentiator vs. OCA and Other GPBAR1 Agonists

A major limitation of FXR agonists like obeticholic acid (OCA) is dose-limiting pruritus, and some GPBAR1 agonists are also known to induce itch. In a murine model of cholestasis (ANIT-induced), co-treatment with BAR502 attenuated liver injury, reduced serum alkaline phosphatase, and modulated FXR target genes, without inducing pruritus [1]. This is in contrast to the known pruritogenic effects of OCA and other GPBAR1 ligands.

Cholestasis Pruritus GPBAR1 Safety Profile

Prioritized Research Applications for BAR502 Based on Differential Evidence


Investigating Reversal of Established Liver Fibrosis in NASH Models

BAR502 is the preferred tool compound for studies aiming to reverse, rather than just prevent, hepatic fibrosis. Its demonstrated superiority over obeticholic acid in reversing fibrosis scores in a NASH model [1] makes it essential for procurement by laboratories focused on advanced-stage disease and therapeutic reversal of fibrotic injury.

Studies on Adipose Tissue Browning and Systemic Insulin Sensitization

Given its GPBAR1-preferring dual agonism and the ≈10% body weight reduction observed in HFD-fed mice [1], BAR502 is the compound of choice for exploring the metabolic benefits of dual FXR/GPBAR1 activation. This includes research on white adipose tissue browning, enhanced insulin sensitivity, and circulating HDL elevation, which are less prominent with FXR-selective agonists [2].

Pruritus-Averse Investigations of Bile Acid Signaling in Cholestasis

For researchers studying cholestatic liver injury where pruritus is a confounding factor or a primary endpoint to be avoided, BAR502 offers a unique advantage. Its documented ability to attenuate cholestatic markers without inducing itch [1] provides a clean model for dissecting FXR- and GPBAR1-mediated hepatic protection, unlike pruritogenic alternatives like OCA.

Synergistic Combinatorial Therapy with Ursodeoxycholic Acid (UDCA)

While both BAR502 and UDCA provide partial protection in NASH models, their combination has been shown to completely reverse histopathological damage, steatosis, inflammation, and fibrosis, while modulating a broad set of 85 genes [1]. This combination is a powerful experimental strategy for achieving full phenotypic rescue in NASH models and is a key differentiator from FXR-only agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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